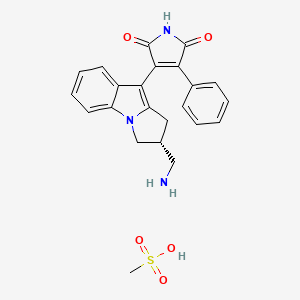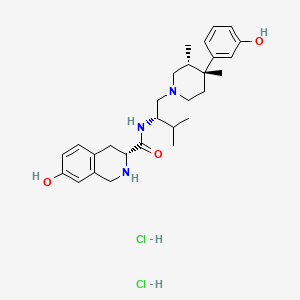
1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JTT-010 is a protein kinase C-beta isoform selective inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibition Activity
- Caspase-3 Inhibitory Activity : A synthesis method for compounds, including 1H-Pyrrole-2,5-dione derivatives, has been developed. Two of these compounds were identified as potent inhibitors of caspase-3, suggesting a noncompetitive and reversible character of inhibition (Kravchenko et al., 2005).
Chemical Synthesis and Properties
Synthesis of Pyrrolo-Indoles : A study detailed a new synthesis route for pyrrolo-[3,2-f]indoles and the novel pyrrolo[3,2-f; 4,5-f′]diindole system, expanding the scope of chemical structures accessible for research (Chunchatprasert & Shannon, 1996).
Pyrrolo[3,2-b]Pyrrole-1,4-diones Derivatives : Research on the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives highlighted their potential in forming thin films with unique structural ordering, useful in material science and photophysical applications (Gendron et al., 2014).
Recyclization Reactions : A study investigated the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea, contributing to the understanding of complex chemical reactions involving pyrrole derivatives (Dmitriev et al., 2011).
Chloromaleimidobenzenesulfonylhydrazones Synthesis : This study involved the synthesis of a new series of imidosulfonylhydrazones, exploring the therapeutic potential of cyclic imides including pyrrole derivatives (Silva et al., 2006).
Polymer Chemistry and Luminescence
- Luminescent Polymers Incorporating Pyrrole Units : Research described the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, highlighting their solubility and strong fluorescence, relevant for advanced material applications (Zhang & Tieke, 2008).
Corrosion Inhibition
- Corrosion Inhibition in Steel : A study on 1H-pyrrole-2,5-dione derivatives demonstrated their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium, indicating their potential in industrial applications (Zarrouk et al., 2015).
Medicinal Chemistry
Search for Kinase Inhibitors : Research focused on finding inhibitors of bacterial and human protein kinases among derivatives of diazepines[1,4] annelated with maleimide and indole cycles, contributing to the development of potential therapeutic agents (Danilenko et al., 2008).
Inhibitors of Glycolic Acid Oxidase : A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were studied as inhibitors of glycolic acid oxidase, showing potential in medical applications (Rooney et al., 1983).
Chemiluminescence
- Chemiluminescent Compounds Synthesis : The synthesis of chemiluminescent compounds containing pyrrole and pyridazine units was achieved. These compounds glow in the presence of hydrogen peroxide, useful in chemiluminescence studies (Algi et al., 2017).
Antiviral Activity
- Antiviral Activity of Derivatives : Synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were conducted. Some of these compounds showed in vitro efficacy against influenza virus, highlighting their potential in antiviral drug development (Ivashchenko et al., 2014).
Eigenschaften
CAS-Nummer |
872422-30-5 |
|---|---|
Molekularformel |
C23H23N3O5S |
Molekulargewicht |
453.51 |
IUPAC-Name |
3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-phenylpyrrole-2,5-dione;methanesulfonic acid |
InChI |
InChI=1S/C22H19N3O2.CH4O3S/c23-11-13-10-17-19(15-8-4-5-9-16(15)25(17)12-13)20-18(21(26)24-22(20)27)14-6-2-1-3-7-14;1-5(2,3)4/h1-9,13H,10-12,23H2,(H,24,26,27);1H3,(H,2,3,4)/t13-;/m1./s1 |
InChI-Schlüssel |
KRDZHKRBOOXUIR-BTQNPOSSSA-N |
SMILES |
CS(=O)(=O)O.C1C(CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CC=CC=C5)CN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JTT-010; JTT 010; JTT010; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)

![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)
![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)




![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)